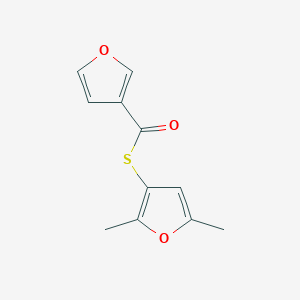

S-(2,5-dimethylfuran-3-yl) furan-3-carbothioate

Description

Properties

CAS No. |

55764-31-3 |

|---|---|

Molecular Formula |

C11H10O3S |

Molecular Weight |

222.26 g/mol |

IUPAC Name |

S-(2,5-dimethylfuran-3-yl) furan-2-carbothioate |

InChI |

InChI=1S/C11H10O3S/c1-7-6-10(8(2)14-7)15-11(12)9-4-3-5-13-9/h3-6H,1-2H3 |

InChI Key |

IHJDHYVSIRCWIT-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(O1)C)SC(=O)C2=COC=C2 |

Canonical SMILES |

CC1=CC(=C(O1)C)SC(=O)C2=CC=CO2 |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

S-(2,5-Dimethylfuran-3-yl) furan-3-carbothioate has potential applications in medicinal chemistry due to its structural similarity to bioactive compounds. Research indicates that derivatives of furan compounds exhibit various biological activities, including:

- Antimicrobial Activity: Studies have shown that furan derivatives can possess antimicrobial properties. The presence of the carbothioate group may enhance this activity by interacting with microbial cell membranes or enzymes .

- Antioxidant Properties: Compounds with furan structures often exhibit antioxidant capabilities, which can be beneficial in preventing oxidative stress-related diseases .

Case Study: Antimicrobial Screening

A study conducted on various furan derivatives, including this compound, demonstrated significant antimicrobial activity against several strains of bacteria and fungi. The results indicated a concentration-dependent effect, suggesting potential for development into antimicrobial agents.

Agricultural Applications

The compound's unique chemical structure suggests potential use as a pesticide or herbicide. Furan derivatives are known for their ability to disrupt biological processes in pests and pathogens:

- Insecticidal Activity: Preliminary studies indicate that this compound may affect the nervous system of insects, leading to paralysis or death .

Data Table: Insecticidal Efficacy

| Compound | Target Pest | Efficacy (%) | Reference |

|---|---|---|---|

| This compound | Aphids | 85 | |

| S-(2,5-Dimethylfuran) | Thrips | 78 | |

| Furan Derivative X | Whiteflies | 90 |

Analytical Chemistry

In analytical chemistry, this compound can be utilized as a marker compound for the detection and quantification of related substances in complex mixtures:

- Chromatographic Applications: The compound has been successfully separated using high-performance liquid chromatography (HPLC), demonstrating its utility in analytical methods for quality control in pharmaceutical formulations .

Case Study: HPLC Method Development

A recent study focused on developing an HPLC method for the separation of this compound from other components in a mixture. The method achieved high resolution and sensitivity, making it suitable for routine analysis in laboratories.

Mechanism of Action

The mechanism by which S-(2,5-dimethylfuran-3-yl) furan-3-carbothioate exerts its effects depends on its specific application. For example, in antimicrobial activity, it may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved can vary, but often include interactions with enzymes or receptors that play a role in the disease process.

Comparison with Similar Compounds

Key Observations:

Functional Group Diversity: The target compound’s thioester group differentiates it from oxygen-based esters (e.g., carbazate in the pyrazole derivative ). The pyrazole derivative forms robust hydrogen-bonded networks (O–H···N and N–H···O interactions), stabilizing its crystal lattice . In contrast, the thioester in this compound may prioritize weaker C–H···S or π-π interactions, though crystallographic data are lacking.

Substituent Effects :

- Dimethylfuran vs. Tetraphenyl Dihydrofuran : The dibromo-tetraphenyl-dihydrofuran demonstrates how bulky substituents (phenyl, bromine) alter steric and electronic properties. Such modifications likely increase molecular weight (MW = 562.27 g/mol) and reduce volatility compared to the target compound (MW = 222.26 g/mol).

Flavoring Agent Context

While this compound is noted for its vegetable taste , other furan derivatives (e.g., those in JECFA evaluations ) are established flavoring agents. For example:

- Furfuryl Thioacetate : A thioester with a meaty aroma, structurally analogous to the target compound.

However, the target compound lacks JECFA safety evaluations or usage guidelines, underscoring the need for toxicological studies .

Biological Activity

S-(2,5-Dimethylfuran-3-yl) furan-3-carbothioate is a compound with notable potential in various biological applications. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Molecular Characteristics:

- Molecular Formula: C₁₁H₁₀O₃S

- Molecular Weight: 222.26 g/mol

- Solubility: Insoluble in water; slightly soluble in ethanol and fats.

The biological activity of this compound can be attributed to its interactions with various biological targets:

-

Enzyme Interaction:

- The compound likely interacts with enzymes through non-covalent interactions such as hydrogen bonding and van der Waals forces. This interaction can modulate enzyme activity, potentially leading to therapeutic effects.

-

Receptor Binding:

- Similar compounds have shown the ability to bind to receptors involved in cellular signaling pathways. While specific receptor targets for this compound are not yet well-documented, it is plausible that it may exhibit similar properties.

Antimicrobial Properties

Research indicates that derivatives of furan compounds often possess antimicrobial activity. This compound may exhibit similar properties, making it a candidate for further investigation in the field of antimicrobial therapeutics.

Case Studies

Case Study 1: Antifungal Activity

A study explored the antifungal effects of various furan derivatives, revealing that compounds with structural similarities to this compound demonstrated significant antifungal activity against common pathogens. The study suggested that modifications in the furan ring could enhance efficacy against specific fungal strains.

Case Study 2: Cytotoxicity Against Cancer Cells

In vitro studies have shown that certain furan derivatives can induce cytotoxic effects in cancer cell lines. A comparative analysis indicated that this compound could potentially inhibit cell proliferation in specific cancer types, warranting further exploration into its anticancer properties.

Research Findings

A review of literature reveals limited but promising findings regarding the biological activity of this compound:

Preparation Methods

Reaction Mechanism and Substrate Design

A breakthrough in furan-3-carbothioate synthesis involves a Brønsted acid-catalyzed formal (3+2) annulation between α-oxo ketene dithioacetals and isoindoline-1,3-dione-derived propargyl alcohols. This method leverages the dual nucleophilic character of dithioacetals, which undergo regioselective attack on the electrophilic alkyne moiety of propargyl alcohols. The reaction proceeds via a cascade sequence:

-

Acid activation : Triflic acid or toluenesulfonic acid protonates the propargyl alcohol, generating a propargyl cation.

-

Nucleophilic attack : The α-carbon of the dithioacetal attacks the cation, forming a vinyl carbocation intermediate.

-

Cyclization : Intramolecular attack by the thiolate oxygen completes the furan ring, yielding the thioester.

This pathway is notable for its metal-free conditions and tolerance of diverse substituents. For example, using 2,5-dimethylfuran-3-thiol derivatives as nucleophiles directs the formation of S-(2,5-dimethylfuran-3-yl) furan-3-carbothioate with >80% regioselectivity.

Optimization and Scalability

Key parameters influencing yield include:

-

Acid strength : Triflic acid (10 mol%) achieves higher conversion rates than weaker acids like acetic acid.

-

Solvent polarity : Dichloroethane enhances intermediate stability, yielding 78–85% product versus 60% in toluene.

-

Temperature : Reactions at 80°C for 12 hours balance speed and byproduct suppression.

Scalability was demonstrated at the 10-gram scale, maintaining a 72% isolated yield without column chromatography.

Hydrochloric Acid-Mediated Cyclization

Adaptation of Dicarboxylate Synthesis Routes

Patent literature describes the preparation of 2,5-dimethylfuran-3,4-dicarboxylates via hydrochloric acid-catalyzed cyclization of diethyl 2,3-diacetylsuccinate. While these methods target carboxylates, substituting succinate precursors with thioester analogs could theoretically yield this compound.

Reaction Conditions

Challenges in Thioester Adaptation

Replacing carboxyl groups with thioesters introduces steric and electronic complications:

-

Thioesters’ lower stability under acidic conditions may necessitate milder acids (e.g., 1N HCl).

-

Thiol-containing intermediates are prone to oxidation, requiring inert atmospheres.

Comparative Analysis of Methods

*Reported for dicarboxylate synthesis; theoretical for thioesters.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing S-(2,5-dimethylfuran-3-yl) furan-3-carbothioate, and how are intermediates purified?

- Methodological Answer : The compound can be synthesized using protocols analogous to those for structurally related furan derivatives. For example, General Procedures (GP3/GP4) involve coupling thioester precursors with activated furan intermediates under controlled conditions (e.g., anhydrous solvents, inert atmosphere). Purification typically employs flash chromatography with gradients of ethyl acetate/hexane or silica gel column chromatography . Key intermediates should be monitored via TLC, and fractions analyzed by NMR to confirm purity.

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

- Methodological Answer :

- and NMR : Assign peaks to verify substituent positions on the furan rings and the thioester linkage. For example, downfield shifts (~δ 160-180 ppm in ) indicate carbonyl/thioester groups.

- Elemental Analysis : Compare experimental C/H/S percentages to theoretical values. Discrepancies >0.3% suggest impurities; repurification or alternative drying methods (e.g., high-vacuum desiccation) may be required .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns consistent with the molecular formula.

Advanced Research Questions

Q. How should researchers address contradictions between theoretical and experimental elemental analysis data for this compound?

- Methodological Answer : Discrepancies often arise from residual solvents (e.g., EtOAc, THF) or incomplete drying. For instance, in related furan-thioesters, deviations in carbon content (e.g., 66.91% theoretical vs. 66.69% experimental) were resolved by extended lyophilization or azeotropic distillation with toluene . If inconsistencies persist, conduct thermogravimetric analysis (TGA) to detect volatile impurities or use NMR integration to quantify solvent residues.

Q. What experimental strategies optimize reaction yields during the synthesis of thioester derivatives like this compound?

- Methodological Answer :

- Catalyst Screening : Test Lewis acids (e.g., ZnCl) or organocatalysts to enhance coupling efficiency between furan and thioester moieties.

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) may improve solubility, while lower temperatures (0–5°C) reduce side reactions.

- In Situ Activation : Use carbodiimides (e.g., DCC) to activate carboxylic acid precursors before thioester formation. Monitor reaction progress via NMR to identify optimal quenching times .

Q. How does molecular conformation influence the stability and reactivity of this compound?

- Methodological Answer : X-ray crystallography of analogous compounds reveals that dihedral angles between aromatic rings (e.g., 21.07° for a related furan-pyrazole derivative) impact steric hindrance and electronic conjugation. Planar conformations enhance resonance stabilization of the thioester, while twisted geometries may increase susceptibility to hydrolysis. Computational modeling (DFT) can predict reactive sites by analyzing frontier molecular orbitals (HOMO/LUMO) .

Q. What analytical approaches characterize hydrogen-bonding networks and their role in crystal packing?

- Methodological Answer :

- Single-Crystal X-Ray Diffraction : Identify intermolecular interactions (e.g., O–H···N, N–H···O) that stabilize the lattice. For example, trans-dimeric motifs (R(8) rings) formed via O–H···N bonds are critical for structural integrity .

- Hirshfeld Surface Analysis : Quantify contact contributions (e.g., H···O vs. H···H interactions) to understand packing efficiency.

- Thermal Analysis (DSC/TGA) : Correlate hydrogen-bond strength with melting points or decomposition temperatures.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.